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Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide belonging to the pyrazinone

class of natural products.[1] It is produced by various microorganisms, including the human

pathogen Staphylococcus aureus and certain fungi.[1] The biosynthesis of aureusimine B and

its analogs, collectively termed aureusimines, is of significant interest due to their potential

biological activities, including the regulation of virulence factor expression in S. aureus and

their role in host-pathogen interactions.[2][3] This technical guide provides an in-depth overview

of the biosynthesis of Aureusimine B/phevalin, detailing the enzymatic machinery, precursor

molecules, and experimental methodologies used to elucidate its formation.

Core Biosynthetic Pathway
The synthesis of Aureusimine B (phevalin) is orchestrated by a non-ribosomal peptide

synthetase (NRPS) system.[4][5][6] In Staphylococcus aureus, the primary enzyme responsible

is a large, soluble protein named AusA, which is approximately 273-277 kDa in size.[4][5] The

biosynthesis is initiated by the AusA NRPS, which creates a dipeptide aldehyde from L-

phenylalanine and L-valine, followed by cyclization and oxidation to form the final pyrazinone

structure.[1][7]

The AusA enzyme exhibits a bimodular architecture with the following domain organization: A1-

T1-C-A2-T2-R.[4]
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A (Adenylation) domains (A1, A2): These domains are responsible for recognizing and

activating the specific amino acid precursors (L-phenylalanine and L-valine) by adenylation,

consuming ATP in the process.

T (Thiolation) or PCP (Peptidyl Carrier Protein) domains (T1, T2): These domains covalently

bind the activated amino acids via a thioester linkage to a 4'-phosphopantetheine (Ppant)

arm. The apo-T domains are post-translationally modified into their active holo-form by a

phosphopantetheinyl transferase (PPTase), AusB.[4]

C (Condensation) domain: This domain catalyzes the formation of the peptide bond between

the two amino acid precursors attached to their respective T domains.

R (Reductase) domain: This terminal domain is responsible for the reductive release of the

dipeptide from the NRPS, typically as an aldehyde.

Following the release of the dipeptide aldehyde, it is believed to undergo spontaneous

cyclization and oxidation to form the stable pyrazinone ring of Aureusimine B.[1][8]

Precursor Molecules and Product Specificity
The primary precursors for the biosynthesis of Aureusimine B are the amino acids L-

phenylalanine and L-valine.[4][5] The AusA NRPS can also utilize other amino acids to a lesser

extent, leading to the production of related aureusimines such as tyrvalin (from L-tyrosine and

L-valine) and leuvalin (from L-leucine and L-valine).[4][5][6]

Studies have shown that the availability of precursor amino acids in the growth medium can

significantly influence the profile of aureusimines produced.[5][9] For instance, in a synthetic

medium mimicking human nasal secretions, which is deficient in tyrosine, S. aureus produces a

significant amount of phevalin.[4][5] Even in the absence of supplemented phenylalanine,

tyrosine, or valine, S. aureus can still produce aureusimines through de novo biosynthesis of

these amino acids.[5]
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The production of Aureusimine B by S. aureus is influenced by various factors, including the

growth phase and culture conditions. Biofilm cultures of S. aureus have been shown to produce

greater amounts of phevalin compared to their planktonic counterparts.[2][10][11][12]
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Condition
Organism/Strai
n

Method of
Quantification

Key Findings Reference

Biofilm vs.

Planktonic

Culture

S. aureus HPLC-MS

Biofilms produce

significantly more

phevalin than

planktonic

cultures.

[10][12]

Growth in

RPMI1640

Medium

S. aureus JE2

WT
UPLC-MS

Preferential

synthesis of

phevalin over

tyrvalin, with

production

increasing over

24 hours.

[9]

Growth in

Chemically

Defined Media

(CDM)

S. aureus JE2

WT
UPLC-MS

Omission of

precursor amino

acids does not

abrogate

aureusimine

biosynthesis.

Phevalin

production is

influenced by the

concentration of

available

phenylalanine.

[5][9]

Growth in

Synthetic Nasal

Medium (lacking

tyrosine)

S. aureus JE2

WT
UPLC-MS

Marked

production of

phevalin with

only trace

amounts of

tyrvalin.

[4][5][13]
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Culture and Extraction of Aureusimines
Bacterial Strains and Growth Conditions:S. aureus strains are typically grown in various

media such as Tryptic Soy Broth (TSB), RPMI 1640, or chemically defined media to

investigate the influence of nutrient availability on aureusimine production.[4][9] For biofilm

studies, bacteria can be grown on tissue culture inserts.[10][14]

Extraction: For analysis, culture supernatants are collected and filter-sterilized. Organic

extraction, for example with chloroform, can be performed to concentrate the compounds,

although direct analysis of the supernatant is also possible.[10][12]

Detection and Quantification of Aureusimine B
(Phevalin)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC): These techniques are used to separate phevalin from other

components in the culture extract. A C18 column is commonly used with a gradient of water

and acetonitrile, both often containing a small percentage of formic acid.[9][10]

Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS is used for the detection and

quantification of phevalin based on its mass-to-charge ratio (m/z). Selected Reaction

Monitoring (SRM) can be employed for highly sensitive and specific quantification.[10]

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the structure of

purified phevalin and to analyze the metabolic profile of the bacterial culture.[10]

Gene Expression Analysis
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique

is used to measure the expression levels of the ausA and ausB genes under different

conditions to understand the transcriptional regulation of the biosynthetic pathway.[10][11]

Microarray Analysis: This can be used to study the global gene expression changes in host

cells (e.g., human keratinocytes) in response to phevalin.[10][14]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://journals.asm.org/doi/10.1128/mbio.00845-24
https://www.researchgate.net/figure/Aureusimine-biosynthesis-is-dictated-by-aromatic-amino-acid-availability-in-S-aureus-A_fig2_391463432
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0040973
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0040973
https://www.benchchem.com/product/b144023?utm_src=pdf-body
https://www.researchgate.net/figure/Aureusimine-biosynthesis-is-dictated-by-aromatic-amino-acid-availability-in-S-aureus-A_fig2_391463432
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://www.researchgate.net/publication/229162333_Phevalin_aureusimine_BProduction_by_Staphylococcus_aureus_Biofilm_and_Impacts_on_Human_Keratinocyte_Gene_Expression
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396627/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0040973
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biosynthetic Pathway of Aureusimine B (Phevalin)
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Caption: Biosynthetic pathway of Aureusimine B (phevalin) by the AusA NRPS.

Experimental Workflow for Aureusimine B Analysis
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Caption: A typical experimental workflow for the analysis of Aureusimine B.

Conclusion
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The biosynthesis of Aureusimine B (phevalin) is a well-defined process mediated by the non-

ribosomal peptide synthetase AusA in Staphylococcus aureus. The modular nature of this

enzyme and its ability to incorporate different precursor amino acids highlight the potential for

generating structural diversity. Understanding the intricacies of this biosynthetic pathway is

crucial for researchers in natural product chemistry, microbiology, and drug development, as it

may pave the way for the discovery of novel anti-infective agents or provide targets for

diagnostics. The experimental protocols outlined in this guide provide a framework for the

investigation of aureusimine production and its biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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